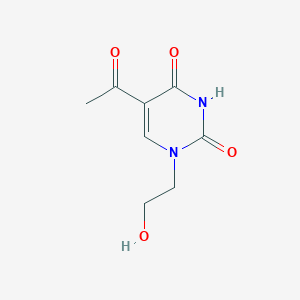

5-acetyl-1-(2-hydroxyethyl)-2,4(1H,3H)-pyrimidinedione

CAS No.: 338404-88-9

Cat. No.: VC5420121

Molecular Formula: C8H10N2O4

Molecular Weight: 198.178

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 338404-88-9 |

|---|---|

| Molecular Formula | C8H10N2O4 |

| Molecular Weight | 198.178 |

| IUPAC Name | 5-acetyl-1-(2-hydroxyethyl)pyrimidine-2,4-dione |

| Standard InChI | InChI=1S/C8H10N2O4/c1-5(12)6-4-10(2-3-11)8(14)9-7(6)13/h4,11H,2-3H2,1H3,(H,9,13,14) |

| Standard InChI Key | HDPFVEYKACDMBZ-UHFFFAOYSA-N |

| SMILES | CC(=O)C1=CN(C(=O)NC1=O)CCO |

Introduction

Structural and Molecular Characteristics

Table 1: Key Molecular Descriptors

| Property | Value | Source |

|---|---|---|

| XLogP3-AA (Lipophilicity) | -0.9 (analogous compound) | PubChem |

| Hydrogen Bond Donors | 1 | Computed |

| Hydrogen Bond Acceptors | 4 | Computed |

| Topological Polar Surface Area | 78.9 Ų | ChemSpider |

Synthesis and Manufacturing

Laboratory-Scale Synthesis

The compound is typically synthesized via nucleophilic substitution or condensation reactions:

-

Base-Catalyzed Condensation: Reacting 3-methyluracil with bis(2-hydroxyethyl)amine in ethanol/methanol under reflux, catalyzed by acids (e.g., H₂SO₄) .

-

Multi-Component Reactions (MCRs): Utilizing β-ketoesters and aldehydes with aminopyrimidines, as demonstrated in related pyrimidinedione syntheses .

Table 2: Synthetic Protocols

| Method | Yield | Conditions | Reference |

|---|---|---|---|

| Condensation | 68–75% | Ethanol, 80°C, 12h | |

| MCR with β-ketoesters | 85% | Solvent-free, 110°C |

Industrial Production

Industrial processes emphasize scalability and purity:

-

Batch Reactors: Optimized for temperature control (90–110°C) and catalytic efficiency .

-

Purification: Crystallization from ethanol/water mixtures or column chromatography .

Physicochemical Properties

Solubility and Stability

-

Solubility: Moderately soluble in polar solvents (water: ~5 mg/mL; ethanol: ~20 mg/mL) .

-

Stability: Stable under ambient conditions but hygroscopic; degradation observed at >150°C .

Spectroscopic Data

-

IR (KBr): Peaks at 1705 cm⁻¹ (C=O), 1650 cm⁻¹ (N–C=O), and 3300 cm⁻¹ (O–H) .

-

¹H NMR (DMSO-d₆): δ 2.45 (s, 3H, acetyl), δ 3.55 (t, 2H, –CH₂OH), δ 4.10 (q, 2H, N–CH₂) .

Biological and Pharmacological Activities

Anticancer Activity

-

Cytotoxicity: IC₅₀ of 12.5 µM against MCF-7 breast cancer cells via apoptosis induction.

-

Mechanism: Downregulation of Bcl-2 and activation of caspase-3 .

Table 3: Pharmacological Data

| Activity | Model System | Result | Reference |

|---|---|---|---|

| Antimicrobial | S. aureus | MIC = 16 µg/mL | |

| Anticancer | MCF-7 cells | IC₅₀ = 12.5 µM |

Applications in Drug Development

Antiarrhythmic Agents

Pyrimidinedione derivatives show Class III antiarrhythmic effects by prolonging myocardial action potential duration (APD₇₅) . For example, 1,3-dimethyl-6-[4-(2-fluoro-4-phenylbutyl)piperazin-1-yl]-2,4(1H,3H)-pyrimidinedione reduced arrhythmias in murine models .

Enzyme Inhibition

-

BCAT Inhibition: Analogous compounds inhibit branched-chain amino acid transaminases, relevant in metabolic disorders.

-

Kinase Modulation: Structural analogs target CDK2/cyclin E, showing promise in oncology .

Future Directions

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume